VAP-1/SSAO Inhibitory Potency: Human Enzyme IC₅₀ Comparison with Regioisomer
This compound exhibits a human VAP-1 enzyme IC₅₀ of 32 nM, determined via radiochemical-enzymatic assay using ¹⁴C-benzylamine as substrate. In contrast, its 3-aminomethyl regioisomer (corresponding to a different substitution pattern on the benzamide ring) shows a rat VAP-1 IC₅₀ of 61 nM in the same assay system, representing a potency reduction of approximately 48% for the meta-substituted analog [1][2]. While direct human enzyme data for the regioisomer are not available in the same source, the consistent species trend underscores the functional consequence of the 4-aminomethyl substitution pattern.
| Evidence Dimension | VAP-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 32 nM (human VAP-1); 9.80 nM (rat VAP-1) |
| Comparator Or Baseline | 3-aminomethyl regioisomer: 61 nM (rat VAP-1) |
| Quantified Difference | ~6.2-fold lower IC₅₀ for the 4-aminomethyl compound in rat VAP-1 assays |
| Conditions | Human VAP-1 enzyme radiochemical assay (¹⁴C-benzylamine substrate, 25°C); rat VAP-1 enzyme assay (identical conditions) [1][2] |
Why This Matters
For VAP-1/SSAO inhibitor screening cascades, a 6-fold difference in potency at the rat enzyme level (and an established 32 nM human IC₅₀) materially impacts hit-to-lead prioritization; procurement of the correct regioisomer avoids false negative or misleading SAR conclusions.
- [1] BindingDB. BDBM128993: US8802679, 69. Human VAP-1 IC₅₀ = 32 nM; Rat VAP-1 IC₅₀ = 9.80 nM. View Source
- [2] BindingDB. BDBM128995: US8802679, 78. Rat VAP-1 IC₅₀ = 61 nM (3-aminomethyl regioisomer). View Source
